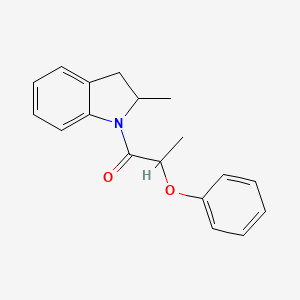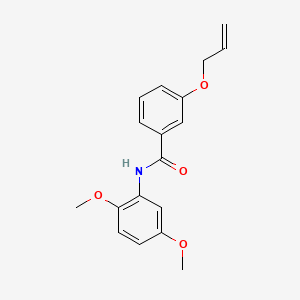
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one
Descripción general
Descripción
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-1-(2-phenoxypropanoyl)indoline is 281.141578849 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of 2-methyl-1-(2-phenoxypropanoyl)indoline are the Bcl-2 family proteins . These proteins play a crucial role in regulating cell death and survival, making them important targets in cancer research .
Mode of Action
2-Methyl-1-(2-phenoxypropanoyl)indoline interacts with its targets, the Bcl-2 family proteins, through Van der Waals forces and hydrogen bonds . This interaction inhibits the activity of these proteins, which can lead to the induction of cell death in cancer cells .
Biochemical Pathways
The compound affects the Bcl-2 pathway, which is involved in the regulation of apoptosis, or programmed cell death . By inhibiting Bcl-2 proteins, the compound can disrupt this pathway and promote apoptosis, potentially leading to a reduction in cancer cell proliferation .
Pharmacokinetics
Similar indole derivatives have been reported to undergo extensive metabolism in humans
Result of Action
The result of the compound’s action is the inhibition of Bcl-2 family proteins, leading to the induction of apoptosis in cancer cells . This can result in a reduction in cancer cell proliferation, potentially contributing to the treatment of certain types of cancer .
Action Environment
The action of 2-methyl-1-(2-phenoxypropanoyl)indoline can be influenced by various environmental factors. For instance, the presence of other compounds can affect its binding affinity for its targets Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature
Direcciones Futuras
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . Future research may focus on the development of new drug scaffolds and the synthesis of indoline derivatives for the treatment of various diseases .
Propiedades
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-12-15-8-6-7-11-17(15)19(13)18(20)14(2)21-16-9-4-3-5-10-16/h3-11,13-14H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUIREZIYLJWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Nitrophenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4408958.png)
![4-[2-[2-(2-Chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4408980.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)

![1-(2,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4409000.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-{[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B4409030.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]quinazolin-4-one](/img/structure/B4409032.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4409034.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B4409043.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B4409047.png)
![2-{[(5-Bromofuran-2-yl)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B4409055.png)
![2-[4-chloro-5-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide](/img/structure/B4409057.png)
